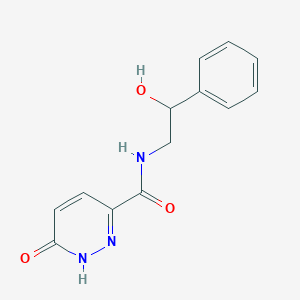
4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide, also known as CEP-26401, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine carboxamide class of compounds and has shown promise in a variety of research areas.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is involved in regulating the levels of cyclic nucleotides in cells. By inhibiting PDE10A, 4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide may increase the levels of cyclic nucleotides, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects
4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In animal studies, this compound has been shown to improve cognitive function and reduce inflammation. It has also been shown to have potential as a treatment for pain and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide in laboratory experiments is that it has been shown to be well-tolerated in animal studies. This means that it may have potential as a treatment for human diseases without causing significant side effects. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are many potential future directions for research on 4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide. One area of interest is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential application is in the development of new pain management therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on different cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide involves the reaction of 4-chloropyridine-2-carboxylic acid with 2-(pyridin-2-yl)ethylamine. The resulting product is a white crystalline solid that can be purified using standard methods.
Applications De Recherche Scientifique
4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research include cancer, inflammation, and pain management.
Propriétés
IUPAC Name |
4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9(11-4-2-3-6-15-11)17-13(18)12-8-10(14)5-7-16-12/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXPAQAZSHUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-pyridin-2-ylethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)